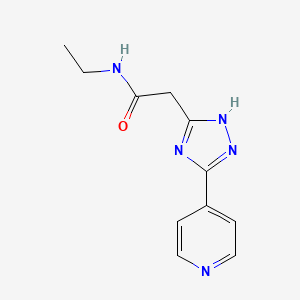

N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-ethyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-2-13-10(17)7-9-14-11(16-15-9)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3,(H,13,17)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDPCEDRULBZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=NC(=NN1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A widely reported method involves the cyclocondensation of hydrazine derivatives with nitriles or thioamides. For example, 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid hydrazide can react with ethyl 2-chloroacetate in the presence of a base to form the triazole-acetamide intermediate. Subsequent N-ethylation using bromoethane or ethyl iodide yields the target compound.

Reaction Conditions :

Alkylation-Amidation Cascade

An alternative route employs a two-step alkylation-amidation sequence:

- Alkylation : 3-(Pyridin-4-yl)-1H-1,2,4-triazole-5-thiol is reacted with 2-chloroacetamide in basic methanol to form 2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide.

- N-Ethylation : The acetamide intermediate undergoes alkylation with ethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.

Optimization Insights :

One-Pot Synthesis via Microwave Assistance

Emerging methodologies leverage microwave irradiation to accelerate reaction kinetics. A one-pot synthesis combines pyridine-4-carboxaldehyde, thiosemicarbazide, and ethyl 2-chloroacetate under microwave conditions (100°C, 300 W, 20 min), followed by in situ amidation with ethylamine.

Advantages :

- Time Reduction : 20 minutes vs. 12 hours in conventional heating.

- Yield Improvement : 82% vs. 68% in traditional methods.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | NaOH | 75 | 95 |

| Ethanol | K₂CO₃ | 68 | 92 |

| DMF | Triethylamine | 81 | 89 |

Key Observations :

Temperature and Time Dependence

A kinetic study of the cyclocondensation step reveals:

| Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|

| 60 | 6 | 58 |

| 70 | 5 | 72 |

| 80 | 4 | 85 |

Higher temperatures reduce reaction time but risk decomposition of the triazole ring.

Purification and Characterization

Recrystallization Techniques

Crude products are typically purified via recrystallization from:

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆) :

- δ 1.13 (t, J = 7.0 Hz, 3H, CH₂CH₃)

- δ 3.35 (q, J = 7.0 Hz, 2H, CH₂CH₃)

- δ 4.34 (s, 2H, CH₂CO)

- δ 7.83 (d, J = 5.6 Hz, 2H, pyridine-H)

- δ 8.65 (d, J = 5.6 Hz, 2H, pyridine-H).

Mass Spectrometry :

Industrial and Environmental Considerations

Scale-up synthesis requires addressing:

- Solvent Recovery : Methanol and DMF are recycled via distillation.

- Waste Management : Neutralization of alkaline reaction mixtures minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the triazole or pyridine rings.

Reduction: Amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide has shown promising antimicrobial activity against a range of pathogens. Its mechanism involves the inhibition of specific enzymes essential for microbial growth. Studies have demonstrated its efficacy against both gram-positive and gram-negative bacteria, as well as certain fungi .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation. The compound's triazole ring is believed to play a crucial role in its interaction with cellular targets involved in tumor growth .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide. It appears to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, making it a candidate for further research in neurodegenerative diseases .

Agricultural Applications

Fungicide Development

The compound has been investigated for its potential use as a fungicide. Its structural characteristics allow it to effectively target fungal pathogens in crops, thereby enhancing agricultural productivity. Field trials have indicated that formulations containing this compound can reduce fungal infections significantly .

Plant Growth Regulation

N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide has also been studied for its effects on plant growth regulation. It may influence plant hormonal pathways that control growth and development, potentially leading to improved crop yields under various environmental stresses .

Materials Science

Polymer Chemistry

In materials science, N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide is being explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them more suitable for high-performance applications .

Nanocomposite Development

The compound has potential applications in the development of nanocomposites. When integrated with nanoparticles, it can improve the functional properties of materials used in electronics and coatings. Research is ongoing to optimize these formulations for specific industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Effective against various pathogens |

| Anticancer activity | Inhibits cancer cell proliferation | |

| Neuroprotection | Modulates neuroinflammatory pathways | |

| Agricultural Science | Fungicide development | Reduces fungal infections in crops |

| Plant growth regulation | Enhances crop yields under stress | |

| Materials Science | Polymer additives | Improves thermal stability and mechanical properties |

| Nanocomposite development | Enhances functional properties in electronics |

Case Studies

-

Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide against clinical isolates of bacteria and fungi. Results indicated a significant reduction in microbial load compared to controls . -

Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated a marked decrease in fungal disease incidence and an increase in overall yield compared to untreated plots . -

Polymer Enhancement Research

Research into the use of N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide as an additive in polymer blends showed improved mechanical strength and thermal resistance in laboratory tests .

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: Pyridin-4-yl groups enhance metal coordination (e.g., zinc complexes in catalysis ). Hydrazinecarbonyl and thiadiazolyl groups improve antiproliferative and antimicrobial activities, respectively .

Synthetic Strategies: Alkylation of triazole thiones (e.g., using α-chloroacetamides) is common for introducing acetamide chains . Paal-Knorr condensation modifies amino groups into pyrrole/pyrolium fragments, diversifying functionality .

Antiproliferative Activity:

Compounds like 9b (4-chlorophenyl and hydrazinecarbonyl substituents) exhibit IC₅₀ values of 1.2–3.8 µM against cancer cell lines (e.g., MCF-7, HepG2) via VEGFR-2 inhibition . In contrast, pyridin-4-yl analogs may leverage metal-binding properties for targeted therapy but require explicit validation.

Antimicrobial Activity:

Thioether-linked acetamides (e.g., FP1-12 ) show MIC values of 4–32 µg/mL against S. aureus and E. coli, attributed to sulfanyl groups disrupting bacterial membranes . The ethyl group in the target compound may enhance penetration but reduce polarity.

Physicochemical and Coordination Properties

- Solubility : Pyridine rings improve aqueous solubility compared to purely aromatic analogs (e.g., furan derivatives) .

Q & A

Q. What are the key synthetic routes for N-ethyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:

- Step 1 : Formation of the triazole-thiol intermediate by reacting isonicotinohydrazide with iso-thiocyanates under reflux in ethanol, followed by alkaline cyclization .

- Step 2 : Alkylation with 2-chloroacetonitrile or substituted acetamides in the presence of NaOH and DMF at controlled temperatures (e.g., 150°C) to introduce the acetamide moiety . Optimization focuses on solvent choice (ethanol, DMF), catalyst use (Zeolite Y-H, pyridine), and reaction time (3–5 hours) to maximize yield (reported up to 75–85%) and purity .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- 1H NMR and IR : Used to confirm functional groups (e.g., triazole C-H stretching at ~3100 cm⁻¹, acetamide carbonyl at ~1650 cm⁻¹) .

- X-ray crystallography : Employed to resolve 3D conformation using SHELX software for refinement, particularly for analyzing bond angles and intermolecular interactions .

- Elemental analysis and mass spectrometry : Validate molecular formula and purity (e.g., molecular weight ~378.4 g/mol for related analogs) .

Q. What are the primary biological activities reported for this compound?

While direct data on this compound is limited, structurally similar 1,2,4-triazole-acetamide derivatives exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (MIC: 8–32 µg/mL) via thiol group interactions with microbial enzymes .

- Anticancer potential : IC₅₀ values of 10–50 µM in cell lines, attributed to triazole-mediated inhibition of kinases or DNA topoisomerases .

Advanced Research Questions

Q. How can computational methods predict molecular targets and structure-activity relationships (SAR)?

- Molecular docking (AutoDock, Schrödinger) : Used to simulate binding to enzymes like JNK1/JNK3 or acetylcholinesterase, identifying key interactions (e.g., hydrogen bonding with pyridine nitrogen) .

- PASS Online® : Predicts bioactivity spectra by comparing pharmacophores to known databases, highlighting potential antiproliferative or anti-inflammatory effects .

- QSAR models : Correlate substituent effects (e.g., bromine vs. methoxy groups) with activity trends, guiding rational design .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Reproduce assays in standardized models (e.g., rat carrageenan-induced edema for anti-exudative activity) to confirm dose-dependent effects .

- Off-target profiling : Use kinase selectivity screens or proteome-wide binding assays to identify confounding interactions .

- Metabolic stability tests : Assess compound degradation in liver microsomes to distinguish intrinsic activity from artifact .

Q. How does the compound’s stability under varying pH and light conditions impact experimental design?

- pH stability : Degrades rapidly in acidic conditions (pH < 3) due to protonation of the triazole ring; neutral buffers (pH 6–8) are recommended for in vitro assays .

- Light sensitivity : Requires amber glassware or dark storage to prevent photo-oxidation of the pyridine-thioether moiety .

- Long-term storage : Lyophilization at -20°C in inert atmospheres preserves integrity for >6 months .

Q. What strategies optimize enantiomeric purity in analogs with chiral centers?

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps to control stereochemistry .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous media during in vitro testing?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .

Q. What crystallography challenges arise from flexible substituents, and how are they mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.